molecular formula C23H31ClN4O2S B154362 Perospirone hydrochloride CAS No. 129273-38-7

Perospirone hydrochloride

Cat. No.: B154362
CAS No.: 129273-38-7
M. Wt: 463.0 g/mol
InChI Key: HIZFAPMOZFYELI-GNXQHMNLSA-N
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Description

Perospirone hydrochloride is an atypical antipsychotic belonging to the azapirone family. It is primarily used for the treatment of schizophrenia and acute bipolar mania. Developed by Dainippon Sumitomo Pharma in Japan, it was introduced in 2001. This compound is known for its ability to antagonize serotonin 5HT2A receptors and dopamine D2 receptors, while also displaying partial agonist activity towards 5HT1A receptors .

Mechanism of Action

Target of Action

Perospirone hydrochloride, an atypical or second-generation antipsychotic of the azapirone family, primarily targets serotonin 5HT2A receptors and dopamine D2 receptors . It also displays affinity towards 5HT1A receptors as a partial agonist . These receptors play a crucial role in the regulation of mood, cognition, and psychosis .

Mode of Action

Perospirone acts as an inverse agonist at the serotonin 5-HT2 receptor and an antagonist at the dopamine D2 receptor . It binds to both receptors with high affinity . Additionally, it acts as a partial agonist at 5-HT1A receptors, which are autoreceptors that stimulate the uptake of 5-HT and inhibit 5-HT release . It also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptor as an inverse agonist .

Biochemical Pathways

Perospirone’s antagonism at D2 receptors is believed to relieve the positive symptoms of schizophrenia such as delusions, hallucinations, and thought disorders . Its inverse agonism at the 5-HT2 receptor and partial agonism at the 5-HT1A receptor are thought to alleviate the negative symptoms and cognitive impairments of schizophrenia .

Pharmacokinetics

Perospirone undergoes rapid and extensive first-pass metabolism in the liver . The metabolic pathways involve hydroxylation , N-dealkylation , and S-oxidation , which are catalyzed by CYP1A1 , 2C8 , 2D6 , and 3A4 . CYP3A4 is reported to have the highest level of contribution in perospirone metabolism .

Result of Action

Perospirone is shown to be effective against positive, negative, and general symptoms in patients with schizophrenia . It is also shown to be less associated with extrapyramidal symptoms as a side effect compared to Haloperidol .

Action Environment

The action, efficacy, and stability of Perospirone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy due to potential drug-drug interactions. Additionally, individual factors such as genetic variations in the metabolizing enzymes (e.g., CYP1A1, 2C8, 2D6, and 3A4) can influence the pharmacokinetics and pharmacodynamics of Perospirone .

Biochemical Analysis

Biochemical Properties

Perospirone hydrochloride antagonizes serotonin 5HT2A receptors and dopamine D2 receptors . It also displays affinity towards 5HT1A receptors as a partial agonist . These interactions with enzymes, proteins, and other biomolecules play a crucial role in its function.

Cellular Effects

This compound is shown to be effective against positive, negative, and general symptoms in patients with schizophrenia . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound is a serotonin 5-HT2 receptor inverse agonist and dopamine D2 receptor antagonist . It binds to both receptors with high affinity. It also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptor an inverse agonist .

Temporal Effects in Laboratory Settings

This compound undergoes rapid and extensive first-pass metabolism in the liver . The metabolic pathways involve hydroxylation, N-dealkylation, and S-oxidation, which are catalyzed by CYP1A1, 2C8, 2D6, and 3A4 . CYP3A4 is reported to have the highest level of contribution in perospirone metabolism .

Dosage Effects in Animal Models

This compound shows potent 5-HT2 and D2 receptor blocking activities in various animal models in vivo . Unlike other serotonin and dopamine antagonists (SDA), such as risperidone and olanzapine, perospirone exhibits a high affinity for 5-HTJA receptors, and acts as a partial agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perospirone hydrochloride typically begins with the free base form of perospirone. The free base is then converted into its hydrochloride salt. One method involves reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves the preparation of a novel hydrate crystal form. This method includes steps such as mixing the free base with hydrochloric acid, followed by crystallization under controlled conditions to ensure high yield, purity, and stability. The process is designed to be efficient, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Perospirone hydrochloride undergoes several types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Perospirone hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.

    Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder, with a different side effect profile.

    Aripiprazole: A partial agonist at dopamine D2 receptors, used for similar indications but with unique pharmacological properties.

Uniqueness of Perospirone Hydrochloride: this compound is unique due to its high affinity for 5HT1A receptors and its ability to act as a partial agonist at these receptors. This property distinguishes it from other atypical antipsychotics and contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its lower propensity to cause extrapyramidal side effects .

Properties

IUPAC Name

(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZFAPMOZFYELI-GNXQHMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046449
Record name Perospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129273-38-7
Record name SM 9018
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129273-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perospirone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129273387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perospirone Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PEROSPIRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T884I76TMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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